molecular formula C15H25NO3.C4H4O4 B1149482 But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol CAS No. 119637-66-0

But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Cat. No. B1149482
M. Wt: 383.438
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The asymmetric synthesis of a related compound, 3-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol, a metabolite of metoprolol, has been achieved. This process involved multistep synthesis, including ketone reduction with a chiral borane complex, yielding diastereomers with determined absolute configurations based on reductions of related compounds and circular dichroism spectrum analysis. This methodology could potentially be adapted or provide insights for the synthesis of the compound (Shetty & Nelson, 1988).

Scientific Research Applications

Crystallization Behavior

  • Polymorphism in Serotonin Receptor Blockers : A study by Nakata et al. (2009) explored the crystallization behavior of polymorphic mixtures of MPPO, which includes 4-(1-(2-(3-Methoxyphenethyl)phenoxy)-3-(dimethylamino)propan-2-yloxy)-4-oxobutanoic acid, a compound related to But-2-enedioic acid. This research was significant in understanding the polymorphism in serotonin receptor blockers, which has implications for drug formulation and stability. (Nakata et al., 2009)

Drug Metabolism and Synthesis

  • Metabolism and Thermal Behavior : Ciciliati and Cavalheiro (2019) studied the thermal behavior of metoprolol tartrate, which includes But-2-enedioic acid. Their research provided insights into the compound's decomposition mechanism, valuable for understanding its stability and formulation. (Ciciliati & Cavalheiro, 2019)
  • Synthesis of Drug Metabolites : Kinne et al. (2009) demonstrated the use of fungal peroxygenase to hydroxylate drugs like propranolol, which includes 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol. This method of regioselective hydroxylation offers a new avenue for synthesizing drug metabolites. (Kinne et al., 2009)

Chemistry and Chemical Synthesis

  • Alkoxy Radical Production in Radiolysis : Research by Verdin (1970) focused on the alkoxy radical production in the radiolysis of t-butanol, which is structurally similar to But-2-enedioic acid derivatives. Understanding these reactions is critical in fields like organic chemistry and radiolysis. (Verdin, 1970)

Pharmaceutical Applications

  • Adrenolytic Activity : Groszek et al. (2009) synthesized analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol for testing adrenolytic activity. Their work contributes to the development of new drugs with potential adrenolytic properties. (Groszek et al., 2009)

Molecular Biology and Biochemistry

  • Kinetic Resolution in Enzymatic Processes : Mohammed Shafioul and Cheong (2012) explored the lipase-catalyzed kinetic resolution of rac-2-phenylpropan-1-ol derivatives. This research is significant in the field of molecular biology and biochemistry, particularly in understanding enzyme specificity and chiral molecule synthesis. (Mohammed Shafioul & Cheong, 2012)

properties

IUPAC Name

but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C4H4O4/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYHYBWPDPBYTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
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But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
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But-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

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